molecular formula C23H25N5O3S B11282416 1-(4-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

1-(4-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B11282416
M. Wt: 451.5 g/mol
InChI Key: BNGWPPFJZSMYBT-UHFFFAOYSA-N
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Description

3-(4-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-THIAZOL-2-YL)-1-PHENYLUREA is a complex organic compound that features a piperazine ring, a thiazole ring, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-THIAZOL-2-YL)-1-PHENYLUREA typically involves multiple stepsThe reaction conditions often involve the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-THIAZOL-2-YL)-1-PHENYLUREA can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group such as a halogen.

Scientific Research Applications

3-(4-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-THIAZOL-2-YL)-1-PHENYLUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-THIAZOL-2-YL)-1-PHENYLUREA involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved often include signal transduction cascades that result in changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-THIAZOL-2-YL)-1-PHENYLUREA apart is its unique combination of functional groups, which confer specific binding properties and biological activities. This makes it a valuable compound for targeted therapeutic applications and scientific research.

Properties

Molecular Formula

C23H25N5O3S

Molecular Weight

451.5 g/mol

IUPAC Name

1-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea

InChI

InChI=1S/C23H25N5O3S/c1-31-20-10-6-5-9-19(20)27-11-13-28(14-12-27)21(29)15-18-16-32-23(25-18)26-22(30)24-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H2,24,25,26,30)

InChI Key

BNGWPPFJZSMYBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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